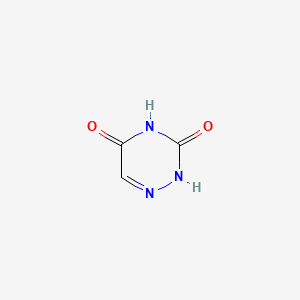






|
REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][C:6](=[O:8])[CH:5]=[N:4][NH:3]1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([N:3]1[C:2](=[O:1])[NH:7][C:6](=[O:8])[CH:5]=[N:4]1)(=[O:11])[CH3:10]
|


|
Name
|
|
|
Quantity
|
48.88 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NN=CC(N1)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentration to dryness under vacuum
|
|
Type
|
FILTRATION
|
|
Details
|
The white precipitate which forms is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
centrifuged, and dried under vacuum at 70° C. so as
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1N=CC(NC1=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |